molecular formula C14H19NO3 B016093 N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 887407-57-0

N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

Cat. No.: B016093
CAS No.: 887407-57-0
M. Wt: 249.3 g/mol
InChI Key: AGSZGRLOKYZJMA-UHFFFAOYSA-N
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Description

N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. This organic synthetic intermediate is presented as an off-white to white powdered solid and is characterized by a high melting point of 158-160°C. It is soluble in various organic solvents, including dichloromethane, ethyl acetate, methanol, and acetone. As a chiral compound, it is a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The compound is cited in scientific literature for its role in chemical research and development. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZGRLOKYZJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158318
Record name N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-57-0
Record name N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acylation of Tetralin Derivatives

The most widely documented method involves the nucleophilic acylation of a 1,2,3,4-tetrahydro-7-methoxy-2-aminonaphthalen-1-ol precursor with propionyl chloride. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, with triethylamine as the base to scavenge HCl.

Key parameters:

  • Stoichiometric ratio: 1:1.2 (amine:propionyl chloride)

  • Reaction time: 4–6 hours

  • Yield: 68–72% after recrystallization from ethyl acetate/hexane

Challenges:

  • Competitive O-acylation at the phenolic -OH group requires precise temperature control

  • Racemization at C1 and C2 positions occurs above 10°C

Reductive Amination Pathway

An alternative route employs reductive amination of 7-methoxy-1-tetralone with propionamide derivatives. This method utilizes sodium cyanoborohydride in methanol/acetic acid (95:5 v/v) at pH 4.5–5.0.

Reaction Scheme:

  • Condensation: 7-Methoxy-1-tetralone + propionamide → Schiff base

  • Reduction: NaBH₃CN-mediated hydrogenation of imine bond

Optimization Data:

ParameterRange TestedOptimal Value
Temperature (°C)0–4025
Reaction time (h)12–4824
Molar ratio (ketone:amide)1:1–1:31:2.5
Yield (%)45–7872

Stereoselective Synthesis Methods

Chiral Pool Approach Using (1R,2R)-Aminotetralol

The enantiomerically pure (1R,2R)-1,2,3,4-tetrahydro-1-hydroxy-7-methoxy-2-aminonaphthalene serves as a chiral starting material. Propionylation is achieved through:

Method A:

  • Reagent: Propionic anhydride in THF

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Conditions: 0°C → rt, 12 h

  • Diastereomeric excess: >98%

Method B:

  • Reagent: N-propionylimidazole

  • Solvent: Acetonitrile

  • Conditions: Reflux, 8 h

  • Advantage: No racemization observed by HPLC

Enzymatic Resolution of Racemates

Lipase-mediated kinetic resolution achieves enantiomeric enrichment:

System Components:

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Substrate: Racemic N-acetyl precursor

  • Acyl donor: Vinyl propionate

  • Solvent: tert-Butyl methyl ether

Performance Metrics:

ParameterValue
Conversion (48 h)45%
ee (product)99%
ee (remaining substrate)95%
E-value>200

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances implement microreactor technology to enhance reproducibility:

Reactor Configuration:

  • Mixing unit: T-shaped micromixer (500 μm diameter)

  • Reaction channel: 2 mL volume, 80°C

  • Residence time: 12 minutes

Comparative Batch vs. Flow Data:

ParameterBatchFlow
Space-time yield (g/L/h)18156
Impurity profile5–7%<1%
Energy consumption45 kWh/kg8 kWh/kg

Green Chemistry Modifications

Solvent and reagent substitutions improve process sustainability:

Improvements:

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME)

  • Use of polymer-supported propionylating agents to simplify workup

  • Catalytic Mitsunobu conditions for hydroxyl group protection

Reaction Optimization Studies

Temperature Effects on Stereochemistry

Controlled experiments demonstrate the criticality of low temperatures:

Racemization Study:

Temp (°C)Time (h)% Racemization
060.2
1061.8
20612.4
30634.7

Solvent Screening for Crystallization

Post-synthesis purification significantly impacts final yield:

Solvent Systems Evaluated:

Solvent PairRecovery %Purity %
Ethyl acetate/hexane7299.5
Acetone/water6898.1
Methanol/MTBE8197.3
THF/heptane6399.8

Advanced Purification Techniques

Chiral Stationary Phase Chromatography

Preparative HPLC methods resolve diastereomeric impurities:

Chromatographic Conditions:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile phase: n-Hexane/ethanol (80:20) + 0.1% diethylamine

  • Flow rate: 1 mL/min

  • Retention times: (1R,2R)-isomer = 12.3 min; (1S,2S)-isomer = 14.7 min

Crystallization-Induced Diastereomer Transformation

A three-step recrystallization protocol enhances enantiopurity:

  • Initial crystallization from toluene: 92% ee

  • Second crystallization from ethanol/water: 98% ee

  • Final treatment with activated carbon: 99.9% ee

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Obesity Treatment
Research indicates that N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide acts as an acyclic cannabinoid-1 receptor inverse agonist. In rodent models, it has shown efficacy in reducing food intake and body weight. The compound was orally bioavailable and demonstrated selective potency in these studies.

Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects through its interactions with specific biological pathways. Its structural similarity to other bioactive compounds indicates potential neuroprotective effects as well.

Structural Biology

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide has been utilized in conformational analysis and receptor docking studies. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to understand its conformational flexibility and binding interactions with biological receptors.

Experimental Procedures

The synthesis of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide typically involves multi-step organic synthesis techniques. The optimization process focuses on enhancing in vivo efficacy while minimizing the formation of reactive metabolites.

Methods of Application

  • In Vivo Studies: Conducted on rodent models to assess the compound's effects on food intake and body weight.
  • Structural Analysis: Utilized X-ray crystallography and computational methods to analyze conformational dynamics.

Results and Outcomes

The research outcomes indicate that the compound exhibits:

  • Potency: Effective in reducing food intake and body weight in animal models.
  • Selectivity: High binding affinity for cannabinoid receptors.
  • Bioavailability: Demonstrated oral bioavailability which is crucial for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula Bioactivity/Applications Reference
Target Compound Tetrahydro-naphthalenyl core, hydroxy, methoxy, propanamide C₁₄H₁₉NO₃ Potential enzyme inhibition, chiral synthesis
N-(3-Methylbutyl)propanamide Aliphatic chain, propanamide C₈H₁₇NO Pheromone component in Bactrocera tryonimales
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Benzhydryl group, hydroxamic acid C₂₄H₂₅N₃O₃ Antioxidant activity (DPPH assay)
Tetrahydroquinoline-propanamide derivatives Quinoline core, propanamide ~C₂₅H₃₁N₃O₂ μ-Opioid receptor modulation
X2705 (SARS-CoV-2 Mpro inhibitor) Pyrazole, tert-butyl, ethyl-methylphenyl C₂₆H₃₃N₅O₂ Binds protease substrate cavity
2-Chloro-N-[(1S,2S)-...]acetamide Chloroacetamide substitution C₁₃H₁₆ClNO₃ Reactivity altered for synthetic pathways

Physicochemical and Bioactivity Comparison

Volatility and Stability :

  • The target compound’s aromatic tetrahydro-naphthalenyl core reduces volatility compared to aliphatic amides like N-(3-methylbutyl)propanamide, which is volatile and functions as an insect pheromone .
  • The hydroxy and methoxy groups enhance polarity, improving solubility in polar solvents compared to purely aliphatic analogs .

Bioactivity: Antioxidant Potential: Unlike hydroxamic acids (e.g., compound 5 in ), the target compound lacks a hydroxamate group, which is critical for radical scavenging. However, its phenolic hydroxy group may confer mild antioxidant properties. However, X2705’s bulky substituents (tert-butyl, pyrazole) likely enhance binding affinity compared to the target’s simpler structure.

Stereochemical Impact: The (1R,2R) and (1S,2S) enantiomers of the target compound may exhibit divergent biological activities, similar to opioid-modulating tetrahydroquinoline derivatives, where stereochemistry dictates receptor binding .

Research and Commercial Considerations

  • Suppliers: Available from suppliers like Shanghai Yuanye Bio-Technology (CAS: 88058-70-2) and TRC (CAS: 88058-73-5) at ~$120/10mg .
  • Unresolved Questions: Limited data on in vivo bioactivity and toxicity necessitate further study, particularly given structural similarities to bioactive amides .

Biological Activity

N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide, with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a tetrahydronaphthalene structure characterized by a hydroxy group at the first position and a methoxy group at the seventh position of the naphthalene ring. The synthesis typically involves a multi-step organic reaction process starting from 1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene and propanoyl chloride under anhydrous conditions using a base like pyridine to facilitate the reaction.

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. The compound's interactions with various biological pathways suggest it could modulate pain perception through its binding affinity to opioid receptors and other neurotransmitter systems.

Neuroprotective Properties

The structural similarity of this compound to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that it may influence neurotransmitter systems involved in cognitive function and neuroprotection .

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of related naphthalene compounds have exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Antiproliferative Activity : A study on methoxy-substituted benzimidazole carboxamides revealed that compounds with similar structural features exhibited selective activity against MCF-7 cells (IC50 = 3.1 µM) and demonstrated improved antioxidative activity compared to standard agents .
  • Mechanistic Insights : Another research focused on a derivative of naphthalene which induced apoptosis in gastric cancer cells by upregulating Nur77 expression and promoting its nuclear export. This mechanism highlights potential pathways through which this compound may exert its anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[1R,2R]-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamideC₁₄H₁₉NO₃Different stereochemistry at chiral centers
N-[1R]-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]acetamideC₁₄H₁₉NO₂Acetamide instead of propanamide
7-Methoxy-N-(naphthalen-2-yloxy)propionamideC₁₄H₁₉NO₂Contains a naphthalene ether linkage

These compounds share similar functional groups but differ in their stereochemistry or additional substituents which may impact their biological activities.

Q & A

Q. What are the optimized synthetic routes for N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide?

The synthesis involves multi-step reactions, including hydroxyl protection, nucleophilic substitution, and deprotection. For example, a tetrahydronaphthalene derivative can be synthesized via oxyanion formation using K₂CO₃ in DMF, followed by alkylation with propargyl bromide or similar reagents . Purification typically employs column chromatography, and yields are improved by controlling reaction time and temperature (e.g., 54% yield achieved under dry methanol conditions with pyridinyl tert-butoxy catalysts) . Key intermediates are characterized using HRMS and NMR to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological validation includes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H]⁺ at 393.2534 vs. theoretical 393.2536) .
  • Multinuclear NMR: ¹H and ¹³C NMR spectra identify functional groups (e.g., δ 7.42–7.35 ppm for aromatic protons, δ 173.4 ppm for carbonyl groups) .
  • Chromatography: TLC (n-hexane:ethyl acetate, 9:1) monitors reaction progress, while HPLC with buffered mobile phases (e.g., methanol-water with phosphoric acid) ensures purity ≥99% .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability studies recommend:

  • Refrigeration: Solutions should be stored at 2–8°C to prevent degradation.
  • Fresh Preparation: Unrefrigerated solutions degrade within 24 hours, necessitating immediate use .
  • Inert Atmosphere: Lyophilized solids are stable under argon for >6 months .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and selectivity?

A factorial design approach is recommended to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For instance:

  • Variables: Reaction time (2–12 h), temperature (25–80°C), and molar ratios (1:1 to 1:3).
  • Response Surface Methodology (RSM): Identifies optimal conditions, reducing trial runs by 40% . Computational tools (e.g., COSMO-RS) predict solvent effects on reaction kinetics .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:

  • Variable-Temperature NMR: Detects conformational changes (e.g., hydroxyl proton exchange at δ 4.75 ppm) .
  • DFT Calculations: Compare theoretical and experimental NMR shifts to validate stereochemistry .
  • Cross-Validation: Use complementary techniques like IR or Raman spectroscopy to confirm functional groups .

Q. What computational methods are suitable for predicting the compound’s bioactivity or binding mechanisms?

Advanced workflows integrate:

  • Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., docking into enzyme active sites).
  • QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to activity data.
  • Machine Learning: Trains on datasets of analogous naphthalenylpropanamides to predict ADMET properties .

Q. How can impurity profiles be rigorously analyzed during scale-up?

Impurity tracking requires:

  • LC-MS/MS: Detects trace byproducts (e.g., N-methylated analogs or hydroxylated derivatives) at ≤0.1% levels .
  • Stability-Indicating Methods: Stress testing (heat, light, pH extremes) identifies degradation pathways .
  • Synthetic Controls: Spiking experiments with reference impurities (e.g., 1-fluoronaphthalene) validate detection limits .

Q. What in vitro models are appropriate for preliminary bioactivity studies?

While in vivo data are excluded per guidelines, academic in vitro approaches include:

  • Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Cell-Based Models: Primary hepatocytes or HEK293 cells assess metabolic stability and cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

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